N-[(1-benzylpiperidin-4-ylidene)amino]-4-(diethylamino)benzamide
Description
N-[(1-benzylpiperidin-4-ylidene)amino]-4-(diethylamino)benzamide is a complex organic compound that has garnered attention in scientific research due to its potential applications in various fields such as chemistry, biology, medicine, and industry. This compound features a benzylpiperidin-4-ylidene moiety linked to a diethylamino-substituted benzamide group, making it a unique molecule with interesting chemical properties and biological activities.
Properties
IUPAC Name |
N-[(1-benzylpiperidin-4-ylidene)amino]-4-(diethylamino)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H30N4O/c1-3-27(4-2)22-12-10-20(11-13-22)23(28)25-24-21-14-16-26(17-15-21)18-19-8-6-5-7-9-19/h5-13H,3-4,14-18H2,1-2H3,(H,25,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IVRMBFKARLGNPK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C1=CC=C(C=C1)C(=O)NN=C2CCN(CC2)CC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H30N4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-[(1-benzylpiperidin-4-ylidene)amino]-4-(diethylamino)benzamide typically involves multiple steps, starting with the preparation of the piperidin-4-ylidene core. This can be achieved through the reaction of 4-benzylpiperidine with an appropriate reagent to introduce the desired functional groups
Industrial Production Methods: In an industrial setting, the synthesis of this compound would likely involve large-scale reactions with optimized conditions to ensure high yield and purity. This may include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. The process would also involve purification steps to remove any impurities and ensure the final product meets quality standards.
Chemical Reactions Analysis
Types of Reactions: N-[(1-benzylpiperidin-4-ylidene)amino]-4-(diethylamino)benzamide can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as hydrogen peroxide or chromium-based reagents can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) may be employed.
Substitution: Nucleophilic substitution reactions can be carried out using various nucleophiles in the presence of a suitable solvent.
Major Products Formed: The major products formed from these reactions can include oxidized or reduced derivatives of the compound, as well as substituted analogs with different functional groups.
Scientific Research Applications
Chemistry: In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology: In biological research, N-[(1-benzylpiperidin-4-ylidene)amino]-4-(diethylamino)benzamide may be studied for its potential biological activities, such as enzyme inhibition or receptor binding.
Medicine: This compound has potential medicinal applications, particularly in the development of new drugs. Its ability to interact with biological targets makes it a candidate for further research in pharmacology.
Industry: In industry, this compound could be used in the production of pharmaceuticals, agrochemicals, or other chemical products that require its unique chemical properties.
Mechanism of Action
The mechanism by which N-[(1-benzylpiperidin-4-ylidene)amino]-4-(diethylamino)benzamide exerts its effects involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, leading to biological responses. The exact pathways and molecular targets would depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
N-[(1-benzylpiperidin-4-yl)acetohydrazide: This compound is structurally similar but features an acetohydrazide group instead of the benzamide group.
Ethyl 2-(1-benzylpiperidin-4-ylidene)acetate: Another related compound with an acetate group instead of the benzamide group.
Uniqueness: N-[(1-benzylpiperidin-4-ylidene)amino]-4-(diethylamino)benzamide is unique due to its specific combination of functional groups, which can lead to distinct chemical and biological properties compared to its similar compounds.
This comprehensive overview provides a detailed look at this compound, highlighting its synthesis, reactions, applications, and mechanisms
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
